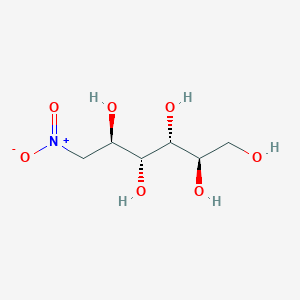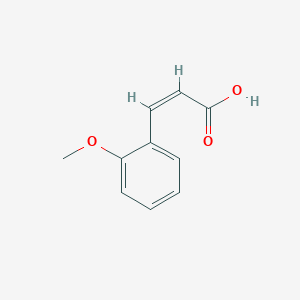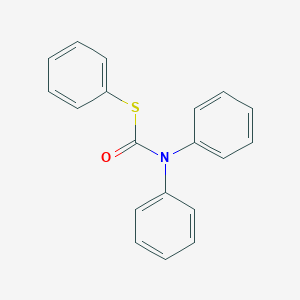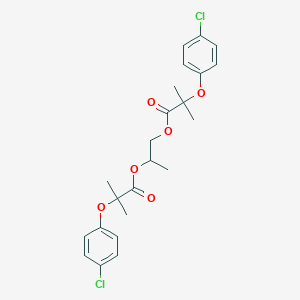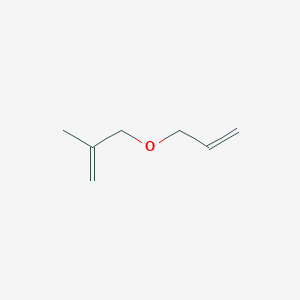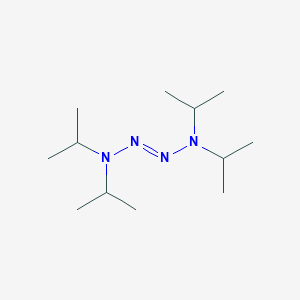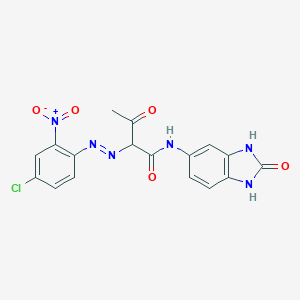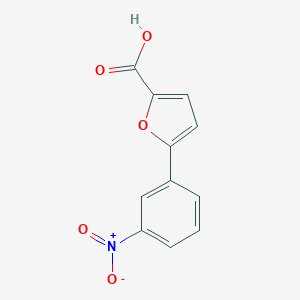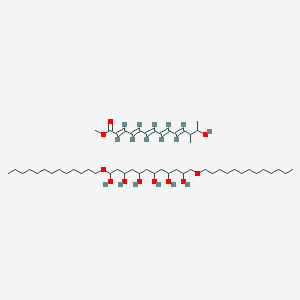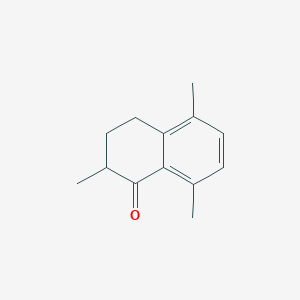
2,5,8-Trimethyl-1-tetralone
Vue d'ensemble
Description
2,5,8-Trimethyl-1-tetralone, also known as TMNT, is a chemical compound that belongs to the class of tetralones. It is a yellowish-brown solid that is commonly used in scientific research due to its unique properties. TMNT has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2,5,8-Trimethyl-1-tetralone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. 2,5,8-Trimethyl-1-tetralone has been found to increase dopamine and serotonin levels, which may contribute to its antidepressant and antiparkinsonian effects. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
2,5,8-Trimethyl-1-tetralone has been found to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 2,5,8-Trimethyl-1-tetralone has been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory disorders. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have anticancer properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5,8-Trimethyl-1-tetralone in scientific research is its unique properties. 2,5,8-Trimethyl-1-tetralone has a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, the synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward, making it easy to obtain for research purposes. However, one limitation of using 2,5,8-Trimethyl-1-tetralone is its potential toxicity. 2,5,8-Trimethyl-1-tetralone has been found to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of 2,5,8-Trimethyl-1-tetralone in scientific research. One area of interest is in the development of new treatments for neurological disorders. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the central nervous system, making it a potential candidate for the development of new drugs. Additionally, the anticancer properties of 2,5,8-Trimethyl-1-tetralone make it a potential candidate for cancer therapy. Further research is needed to fully understand the potential of 2,5,8-Trimethyl-1-tetralone in these areas.
Méthodes De Synthèse
The synthesis of 2,5,8-Trimethyl-1-tetralone involves the reaction between 2,3,4-trimethoxybenzaldehyde and methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediates, ultimately leading to the formation of 2,5,8-Trimethyl-1-tetralone. The synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward and has been well-established in the literature.
Applications De Recherche Scientifique
2,5,8-Trimethyl-1-tetralone has been used in a variety of scientific research applications due to its unique properties. One of the most notable applications of 2,5,8-Trimethyl-1-tetralone is in the study of the central nervous system. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the brain, including the modulation of dopamine and serotonin levels. This makes it a valuable tool for studying various neurological disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
2,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-5,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVLPASJKWUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292134 | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethyl-1-tetralone | |
CAS RN |
10468-59-4 | |
| Record name | 2,8-Trimethyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



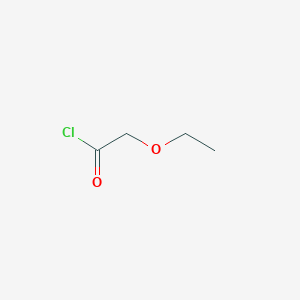
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
